molecular formula C7H3Cl2FN2 B12823176 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B12823176
M. Wt: 205.01 g/mol
InChI Key: QJLABTKRRFMGFJ-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound serving as a versatile synthon in medicinal chemistry and anticancer drug discovery . The benzimidazole core is a privileged scaffold in FDA-approved drugs, prized for its ability to mimic purine nucleotides, facilitating interactions with a wide range of biological targets such as enzymes and DNA . Strategic halogenation at the 5, 6, and 7 positions is a recognized strategy to enhance a compound's binding affinity, selectivity, and pharmacological properties by optimizing key interactions with target proteins . This makes it a valuable building block for constructing novel tyrosine kinase inhibitors (TKIs) . Recent research into analogous halogenated benzimidazole derivatives has demonstrated significant potential in developing multi-targeted kinase inhibitors with potent activity against critical oncogenic targets like EGFR, HER2, CDK2, and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Furthermore, such derivatives are investigated for their roles as DNA intercalating agents, topoisomerase inhibitors, and epigenetic modulators . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

2,4-dichloro-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12)

InChI Key

QJLABTKRRFMGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)F

Origin of Product

United States

Computational and Theoretical Investigations of Halogenated Benzo D Imidazoles

Quantum Chemical Methodologies for Ground and Excited State Analysis

Quantum chemical calculations are fundamental to understanding the behavior of halogenated benzimidazoles. These methods model the electronic structure of a molecule to predict its geometry, energy, and various spectroscopic properties.

Density Functional Theory (DFT) has become a standard and robust method for investigating the structural properties of benzimidazole (B57391) derivatives. nih.gov It is frequently used to determine the most stable conformations (isomers and tautomers) of these molecules in their electronic ground state. nih.gov By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show excellent agreement with experimental data from techniques like X-ray crystallography. tandfonline.comnih.gov

Table 1: Common DFT Methodologies for Benzimidazole Analysis

Method/Functional Basis Set Application Reference
DFT/B3LYP 6-311++G(d,p) Molecular geometry optimization, vibrational frequencies, NMR chemical shifts. researchgate.net
DFT/B3LYP 6-31G(d,p) Optimization of ground state geometry, Frontier Molecular Orbital (FMO) analysis. nih.gov
DFT with PCM - Analysis of conformational equilibrium in different solvents. nih.gov

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.gov TD-DFT calculations are employed to predict electronic absorption and emission spectra by calculating the vertical excitation energies and corresponding oscillator strengths. researchgate.net This allows for the interpretation of experimental UV-Vis and fluorescence spectra.

The results from TD-DFT are crucial for understanding photophysical processes like fluorescence and phosphorescence. mdpi.com For instance, TD-DFT can be used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states, providing insight into potential emission pathways. mdpi.com In the context of halogenated benzimidazoles, TD-DFT helps determine how chlorine and fluorine substituents affect the absorption and emission wavelengths and can be used to predict properties like Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. nih.govnih.gov These calculations are also performed in conjunction with solvent models like PCM to predict solvatochromic shifts—changes in spectral properties with solvent polarity. researchgate.netnih.gov

Mechanistic Insights into Excited State Intramolecular Proton Transfer (ESIPT) in Halogenated Benzimidazoles

Excited State Intramolecular Proton Transfer (ESIPT) is an ultrafast photochemical reaction where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. nih.govacs.org This process is highly sensitive to both the molecular structure and the surrounding environment. acs.org

The presence of halogen atoms like chlorine and fluorine on the benzimidazole ring can modulate the ESIPT process. These substituents exert an internal effect on the chromophore, influencing the acidity of the proton donor and the basicity of the proton acceptor group. acs.org Theoretical investigations on halogenated benzimidazole derivatives have explored the effect of fluorine, chlorine, and bromine substitution on the ESIPT mechanism. nih.govnih.gov

Computational studies suggest that while halogenation does have an impact, its effect on the ESIPT process can be less significant than external factors like the solvent environment. nih.govnih.gov The primary role of the halogen substituents is often to fine-tune the electronic properties, which can be strategically chosen based on the synthetic accessibility and desired application of the benzimidazole derivative. nih.gov

Solvent polarity plays a critical role in the efficiency and mechanism of ESIPT in benzimidazole derivatives. nih.govnih.gov Theoretical studies using continuum solvation models have shown that the energy barrier for the proton transfer can be significantly affected by the dielectric constant of the medium. nih.gov

In nonpolar solvents, many benzimidazole derivatives that undergo ESIPT exhibit a large Stokes shift, which is a characteristic feature of this process. nih.govnih.gov This is because the initially excited enol-type tautomer undergoes a rapid transformation to a lower-energy keto-type tautomer, which then emits fluorescence at a much longer wavelength. acs.org Conversely, polar solvents can have a more complex influence. While moderate polarity may facilitate the process, high-polarity solvents and especially protic solvents (like water or alcohols) can inhibit or even completely prevent ESIPT. nih.gov This is often due to the formation of intermolecular hydrogen bonds between the solvent and the benzimidazole derivative, which disrupt the intramolecular hydrogen bond necessary for the proton transfer to occur. acs.orgnih.gov

Table 2: Factors Influencing ESIPT in Halogenated Benzimidazoles

Factor Effect Mechanism Reference
Halogen Substituents (Cl, F) Moderate influence; fine-tunes electronic properties. Alters acidity/basicity of proton donor/acceptor sites. nih.govnih.gov
Nonpolar Solvents Promotes ESIPT; leads to large Stokes shifts. Stabilizes the intramolecular hydrogen bond and the resulting keto-tautomer. nih.gov

| Polar/Protic Solvents | Can inhibit ESIPT. | Competes for hydrogen bonding, disrupting the intramolecular H-bond required for proton transfer. | nih.gov |

Molecular Modeling and Docking Studies for Hypothetical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net For halogenated benzimidazoles, docking studies are employed to hypothesize their binding modes within the active sites of biological targets and to understand their potential as inhibitors. nih.govnih.gov

These studies provide crucial insights into the structure-activity relationships (SAR) of novel compounds. nih.gov By analyzing the docked poses, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzimidazole ring system and amino acid residues of the target protein. nih.gov For example, docking simulations of benzimidazole derivatives into the active site of enzymes like urease or acetylcholinesterase have helped to explain their inhibitory activity. nih.govnih.gov The results of these simulations can guide the synthesis of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance binding affinity. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole
Acetylcholinesterase
Benzimidazole
Bromine
Chlorine
Fluorine
Urease

Development of Pharmacophore Models for Halogenated Benzimidazoles

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of essential structural features of a molecule responsible for its biological activity. nih.gov A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govyoutube.com The development of such models for halogenated benzimidazoles follows a systematic approach, typically beginning with a set of known active compounds.

The process involves aligning these active molecules to identify common chemical features that are critical for their interaction with a specific biological target. nih.gov For halogenated benzimidazoles, the model would explicitly map the positions of the halogen atoms (e.g., chlorine and fluorine), the imidazole (B134444) nitrogen atoms (as potential hydrogen bond donors/acceptors), and the aromatic benzimidazole core (for hydrophobic and aromatic interactions). nih.govnih.gov

Once a pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This approach accelerates the discovery of new potential drug candidates with desired biological activities. The key features used to construct a pharmacophore query for benzimidazole derivatives often include:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Features

Aromatic Rings

These features are derived from the interactions observed between the ligands and their target proteins, such as the key hydrogen bonds formed with specific amino acid residues at the binding site. nih.gov

Prediction of Ligand-Target Recognition and Binding Modes

Understanding how a ligand recognizes and binds to its biological target is fundamental for structure-based drug design. Computational techniques, particularly molecular docking, are extensively used to predict the binding poses and interactions of halogenated benzimidazoles with their target proteins. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their binding affinity. nih.gov For halogenated benzimidazoles, these studies have revealed critical interactions that govern their biological effects. For instance, computational studies on halogenated benzimidazole carboxamides targeting integrin α4β1 predicted that the halogen atom is positioned optimally to form halogen-hydrogen bonds, which are specific non-covalent interactions that can enhance binding affinity. nih.govnih.gov

In another example, docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives into the α1/γ2 interface of the GABA-A receptor identified key hydrogen bonds with amino acid residues like His102 and Ser206, as well as aromatic interactions. nih.gov Such detailed predictions of binding modes help in explaining the structure-activity relationships (SAR) and guide the optimization of lead compounds.

Kinetic studies and computational comparisons have also suggested that halogenated benzimidazoles may act as allosteric inhibitors, binding to a site distinct from the catalytic active site, thereby modulating the protein's function. nih.gov

Table 1: Predicted Interactions for Halogenated Benzimidazole Derivatives with Biological Targets

Compound ClassTarget ProteinKey Predicted InteractionsComputational Method
Halobenzimidazole carboxamidesIntegrin α4β1Halogen-hydrogen bonding. nih.govnih.govMolecular Homology Modeling
2-(4-fluorophenyl)-1H-benzo[d]imidazolesGABA-A ReceptorHydrogen bonds with α1-His102 and α1-Ser206; aromatic interactions. nih.govMolecular Docking
Substituted BenzimidazolesPI3Kδ and PI3KγInvestigation of selective inhibitory mechanisms. nih.govMolecular Docking
Halogenated BenzimidazolesViral NTPase/HelicaseOccupation of an allosteric nucleoside/nucleotide binding site. nih.govKinetic Studies & Modeling

Advanced Computational Techniques for Exploring Benzimidazole System Dynamics

Beyond static pictures of ligand binding, advanced computational techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide a dynamic view of the molecular system. mdpi.comnih.govtandfonline.com

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, offering insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. nih.govresearchgate.net For benzimidazole derivatives, MD simulations have been employed to confirm the stability of docking poses and to analyze the dynamic interactions between the ligand and the receptor over time. nih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net These simulations can reveal, for instance, how the flexibility of certain protein domains, like helices, is affected by the binding of an inverse agonist, which in turn relates to its biological activity. nih.gov

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. tandfonline.comtandfonline.com DFT calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity and stability of compounds like this compound. tandfonline.comresearchgate.net The molecular electrostatic potential (MEP) map, derived from QM calculations, helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. tandfonline.com These computational approaches provide a detailed understanding of the intrinsic properties of halogenated benzimidazoles, complementing experimental findings and guiding the design of new, more effective molecules. tandfonline.comresearchgate.net

Table 2: Application of Advanced Computational Techniques to Benzimidazole Systems

TechniqueApplicationKey Insights Gained
Molecular Dynamics (MD) Simulating the dynamic behavior of benzimidazole-protein complexes. mdpi.comnih.govStability of binding modes (RMSD), protein flexibility (RMSF), detailed interaction patterns over time. researchgate.net
Quantum Mechanics (QM/DFT) Calculating electronic structure, reactivity, and spectroscopic properties of benzimidazole derivatives. tandfonline.comtandfonline.comOptimized geometry, charge distribution (Mulliken charges), HOMO-LUMO energy gap, molecular electrostatic potential (MEP). tandfonline.comresearchgate.net

Structure Activity Relationships Sar and Molecular Design Principles in Halogenated Benzo D Imidazoles

General Principles of Structure-Activity Correlation for Benzimidazole (B57391) Derivatives

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies have consistently shown that modifications at the N1, C2, C5, and C6 positions significantly influence the pharmacological profile of these compounds. nih.gov

N-1 Position: Substitution at the N1 position can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, the introduction of N-benzyl groups has been explored in the development of bradykinin (B550075) B1 receptor antagonists. nih.gov

C-2 Position: The C2 position is a common site for modification and is crucial for the molecule's interaction with various enzymes and receptors. researchgate.net Introducing substituted phenyl rings, heterocyclic moieties, or long alkyl chains at this position can lead to potent and selective inhibitors of various targets, including cyclooxygenases and butyrylcholinesterase. nih.govresearchgate.net

C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole core, particularly at the C5 and C6 positions, offers another avenue for tuning activity. The introduction of electron-withdrawing groups, such as a nitro group (-NO2), or halogens can enhance antimicrobial or anti-inflammatory activity. nih.gov For example, some studies have indicated that lipophilic groups at the C5 position favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition. nih.gov

Impact of Halogen Substituents (Chlorine, Fluorine) on Molecular Recognition and Reactivity

The introduction of halogens is a key strategy in medicinal chemistry to modulate a molecule's properties. In the case of 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole, the presence of both chlorine and fluorine atoms profoundly influences its potential biological activity through a combination of electronic, steric, and lipophilic effects.

Halogens exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring system. This effect can significantly alter the electronic distribution within the benzimidazole core, which has several important consequences:

Acidity and Basicity (pKa): The electron-withdrawing nature of chlorine and fluorine atoms decreases the electron density on the imidazole (B134444) nitrogens. This makes the N-H proton more acidic and the non-protonated imine nitrogen less basic. nih.gov Lowering the pKa can be a deliberate strategy to reduce the proportion of the compound that is protonated at physiological pH, which can influence cell permeability and target engagement. nih.govresearchgate.net Studies on related heterocyclic compounds have demonstrated that introducing chloro or fluoro-phenyl rings can reduce pKa values by 1-3 units. nih.gov

Interaction with Targets: The altered electron distribution can influence how the molecule interacts with its biological target. For example, the nitrogen atoms of the benzimidazole ring can act as Lewis bases, participating in interactions with carbon dioxide and other electrophilic species. nih.gov The reduced basicity due to halogenation would modulate the strength of such interactions. Furthermore, the introduction of halogens can create an electropositive region on the outer side of the halogen atom (known as a σ-hole), enabling a specific non-covalent interaction called halogen bonding. nih.gov

Table 1: Experimentally Determined pKa Values for Benzimidazole and Substituted Derivatives This table illustrates the effect of substituents on the acidity of the benzimidazole core. Data compiled from various sources. nih.gov

CompoundSubstituent(s)Thermodynamic pKa
BenzimidazoleNone5.59
5-Methylbenzimidazole5-CH₃5.92
5,6-Dimethylbenzimidazole5,6-(CH₃)₂6.20
5-Chlorobenzimidazole5-Cl4.90
5,6-Dichlorobenzimidazole5,6-Cl₂4.48

Note: This interactive table demonstrates the trend that electron-donating groups (methyl) increase pKa (decrease acidity), while electron-withdrawing groups (chloro) decrease pKa (increase acidity).

Beyond electronic effects, the size and lipophilicity of halogen atoms play a critical role in molecular recognition.

Steric Effects and Halogen Bonding: Chlorine is significantly larger than hydrogen and can introduce steric hindrance that may either promote or hinder binding to a receptor, depending on the topology of the binding site. researchgate.net More importantly, chlorine (and other larger halogens) is an effective halogen bond donor. nih.gov A halogen bond is a highly directional interaction between the electropositive σ-hole on the halogen and a Lewis basic atom (like oxygen or nitrogen) in a receptor. nih.govnih.gov This interaction can be a powerful tool for enhancing binding affinity and selectivity. researchgate.netusu.edu Fluorine, due to its high electronegativity and small size, is generally considered a poor halogen bond donor. nih.gov

Lipophilicity (logP/logD): Lipophilicity is a crucial parameter for drug disposition, including membrane permeability. acdlabs.com Fluorine is often used to increase lipophilicity and enhance metabolic stability. chapman.edu However, the effect of halogenation on lipophilicity is not always straightforward. Studies have shown that the impact of fluorination on the distribution coefficient (logD) can be complex, with the position and number of fluorine atoms sometimes leading to counterintuitive changes in lipophilicity. nih.gov For instance, fluorination can increase the hydrophobic surface area but also alter the hydrogen-bond basicity of nearby functional groups, which has an opposing effect on lipophilicity. nih.gov Generally, a higher logP value suggests a greater ability to cross lipid membranes. chapman.edu

Table 2: Comparison of Halogen Properties Relevant to Molecular Design This table summarizes key properties of fluorine and chlorine.

PropertyFluorine (F)Chlorine (Cl)
van der Waals Radius (Å)1.471.75
Electronegativity (Pauling)3.983.16
Halogen Bond Donor StrengthWeakModerate
Common Effect on LipophilicityGenerally increasesIncreases

Rational Design of this compound Analogues for Specific Molecular Interactions

The rational design of analogues of this compound involves the strategic modification of its structure to optimize interactions with a specific biological target. This process leverages the SAR principles discussed above and often employs computational tools like molecular docking. researchgate.netnih.gov

A key strategy is the creation of hybrid molecules, where the benzimidazole core is linked to another pharmacophore, such as a triazole or oxadiazole ring, to potentially achieve synergistic effects or engage with multiple sites on a target. nih.gov For analogues of this compound, several design approaches can be considered:

Modulating Halogen Substitution: The existing halogen pattern (2,7-dichloro, 5-fluoro) can be systematically altered. For example, replacing one of the chlorine atoms with a bromine or iodine could enhance the strength of halogen bonding interactions with a target protein. usu.edu Shifting the position of the fluorine atom on the benzene ring could subtly tune the molecule's pKa and electronic profile.

Bioisosteric Replacement: The chlorine or fluorine atoms could be replaced with other chemical groups of similar size and electronic character (bioisosteres), such as a trifluoromethyl (-CF3) group. This could further modulate lipophilicity and metabolic stability.

Substitution at C2: The C2 position is a prime location for introducing diverse substituents to explore new interactions within a receptor's binding pocket. Attaching different aryl or heteroaryl groups can alter the molecule's shape and introduce new hydrogen bonding or π-stacking opportunities. Molecular docking studies can be invaluable in predicting which substituents are most likely to form favorable interactions with the amino acid residues of a target site. nih.gov

N-1 Alkylation/Arylation: Introducing substituents at the N-1 position would remove the N-H hydrogen bond donor capability but could be used to introduce new functionalities or probe different regions of a binding pocket.

By combining these strategies, medicinal chemists can generate a library of analogues with diverse physicochemical and structural properties, enabling a systematic exploration of the SAR to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Molecular Interactions and Mechanistic Insights of Halogenated Benzo D Imidazoles

Advanced Academic Applications and Research Tools Utilizing 2,7 Dichloro 5 Fluoro 1h Benzo D Imidazole

Development of Fluorescence Probes Based on Halogenated Benzimidazoles

Halogenated benzimidazole (B57391) derivatives are increasingly utilized in the design of fluorescent probes for the detection of various ions and biomolecules. nih.govnih.gov The electron-withdrawing nature of halogen substituents can be strategically used to modulate the photophysical properties of the benzimidazole fluorophore. nih.gov This modulation is key to creating sensors that change their fluorescence characteristics upon interaction with a specific analyte.

"Turn-on" fluorescent probes are highly desirable because they produce a signal against a dark background, leading to high sensitivity. The design of these probes based on halogenated benzimidazoles often relies on controlling photo-induced processes like Intramolecular Charge Transfer (ICT) or ESIPT. nih.govnih.govnih.gov

A common strategy involves creating a system where the fluorescence of the benzimidazole core is initially quenched. This "off" state can be achieved by attaching a recognition unit that triggers a quenching process, such as ICT. When the probe interacts with its target analyte, the recognition unit undergoes a chemical reaction or conformational change that disrupts the quenching mechanism. nih.gov This disruption "turns on" the fluorescence by restoring the emissive properties of the fluorophore.

For example, a probe can be designed where an electron-withdrawing group quenches fluorescence. The addition of an analyte, such as the amino acid cysteine, can trigger a reaction that removes or alters this group, restricting the ICT process and causing the probe to fluoresce. nih.gov Similarly, the interaction with metal ions can inhibit or modify the ESIPT pathway, leading to a "turn-on" or ratiometric response. rsc.org The probe BMF, a benzimidazole-based sensor, exhibits a turn-on fluorescence response to hypochlorite (B82951) ions (ClO⁻) by undergoing an oxidative cleavage that breaks the ICT system. nih.gov

Table 1: Examples of Benzimidazole-Based "Turn-on" Fluorescent Probes

Probe Name/DerivativeTarget AnalyteSensing MechanismReference
BMF Hypochlorite (ClO⁻)Disruption of Intramolecular Charge Transfer (ICT) via oxidative cleavage. nih.gov
ABIA Cysteine (Cys)Michael addition reaction followed by intramolecular substitution restricts ICT. nih.gov
FBBAP Iron (Fe³⁺/Fe²⁺)Chelation Enhanced Fluorescence (CHEF) by inhibiting C=N isomerization. rsc.org
BBMP Zinc (Zn²⁺)Inhibition of ESIPT and formation of a new emissive state upon binding. rsc.org

Utilization of Halogenated Benzimidazoles as Molecular Structure Elucidation Tools

The presence of halogens in the benzimidazole scaffold provides distinct advantages for molecular structure elucidation using advanced analytical techniques.

The fluorine atom in 2,7-dichloro-5-fluoro-1H-benzo[d]imidazole makes it a candidate for isotopic labeling with the positron-emitting isotope Fluorine-18 (¹⁸F). This radiolabeling would transform the molecule into a tracer for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in biomedical research and clinical diagnostics. PET tracers incorporating the ¹⁸F-labeled benzimidazole scaffold could be developed to visualize and quantify the distribution of specific biological targets, such as enzymes or receptors, in vivo. Similarly, benzimidazoles containing iodine could be labeled with ¹³¹I for use in other imaging modalities like Single Photon Emission Computed Tomography (SPECT). While specific studies on the isotopic labeling of this compound are not detailed, the principle is a cornerstone of modern medicinal chemistry for developing diagnostic tools.

The chlorine atoms in this compound serve as "heavy atoms" that are particularly useful in single-crystal X-ray diffraction analysis. mdpi.com The heavy atom effect refers to the ability of atoms with high electron density (like bromine and iodine, and to a lesser extent, chlorine) to scatter X-rays more strongly than lighter atoms (carbon, nitrogen, oxygen). nih.gov This strong scattering helps to solve the "phase problem" in crystallography, which is a major hurdle in determining the three-dimensional structure of a molecule from diffraction data.

By providing strong and localized scattering, the chlorine atoms act as reference points to determine the phases of the diffraction pattern, which in turn allows for the construction of an accurate electron density map and the precise determination of the molecular structure. mdpi.comresearchgate.net This technique is invaluable for gaining insights into the exact conformation, bond lengths, and intermolecular interactions of halogenated benzimidazole derivatives. mdpi.com

Research into Benzimidazole Scaffolds for Materials Science Applications

The benzimidazole scaffold is not only important in medicinal chemistry but also finds applications in materials science. researchgate.net The heteroatomic, fused-ring structure imparts desirable electronic properties, thermal stability, and potential for self-assembly. Benzimidazole derivatives are investigated for the development of advanced materials such as:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and charge-transporting capabilities of some benzimidazole derivatives make them suitable candidates for use as emitters or host materials in OLEDs. researchgate.net

Polymers: Benzimidazoles can be incorporated as monomer units into polymers to enhance their thermal resistance and mechanical properties.

Liquid Crystals: The rigid, aromatic nature of the benzimidazole core is a useful structural motif in the design of liquid crystalline materials. researchgate.net

Exploration of Hybrid Heterocyclic Scaffolds Incorporating the Benzimidazole Moiety

A prominent strategy in modern chemistry is the creation of hybrid molecules by combining two or more different heterocyclic scaffolds. nih.govtandfonline.com This molecular hybridization aims to develop new compounds with unique or enhanced properties by integrating the distinct functionalities of each component ring system. nih.gov The benzimidazole moiety is a popular component in such hybrids due to its proven biological significance and versatile chemical reactivity. mdpi.comresearchgate.net

Researchers have synthesized and investigated various hybrid structures where the benzimidazole ring is fused or linked to other heterocycles like triazines, thiazoles, furans, and pyridines. nih.govmdpi.com For example, combining the benzimidazole scaffold with a phthalimide (B116566) subunit has been explored to create molecules with specific inhibitory activities. nih.gov Similarly, fused triazinobenzimidazole systems have been synthesized and studied for their unique chemical structures and potential applications. mdpi.com This approach allows for the generation of vast chemical diversity and the fine-tuning of molecular properties for specific targets in drug discovery and materials science. tandfonline.comnih.gov

Q & A

Basic: What are the optimal synthetic methodologies for 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole?

Answer:
The synthesis of halogenated benzimidazoles typically involves cyclization of substituted o-phenylenediamines under acidic conditions. For example, SiO₂ nanoparticles have been shown to catalyze benzimidazole formation efficiently, achieving yields >85% under reflux in ethanol . Key steps include:

  • Substituent introduction : Pre-functionalization of the benzene ring with halogens (Cl, F) prior to cyclization.
  • Catalyst optimization : Nano-SiO₂ enhances reaction rates by providing a high-surface-area acidic environment, reducing side reactions .
  • Purification : Column chromatography (hexane:ethyl acetate, 70:30) is commonly used, with Rf values ~0.6–0.8 .

Advanced: How do halogen substituents influence the electronic properties and reactivity of this compound?

Answer:
Halogens (Cl, F) at positions 2, 5, and 7 significantly alter the compound’s electronic profile:

  • Electron-withdrawing effects : Fluorine’s strong electronegativity reduces electron density on the imidazole ring, enhancing electrophilic substitution resistance.
  • Crystal structure : X-ray studies of analogous compounds (e.g., 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole) reveal planar aromatic systems with dihedral angles >60° between rings, influencing π-π stacking .
  • Reactivity : Chlorine at position 7 increases susceptibility to nucleophilic displacement in cross-coupling reactions, as demonstrated in palladium-catalyzed arylations .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • FTIR : Peaks at 1602 cm⁻¹ (C=N stretching) and 745–758 cm⁻¹ (C-Cl/C-F bending) confirm functional groups .
  • NMR : ¹H NMR signals at δ 7.36–8.35 ppm (aromatic protons) and absence of NH peaks (δ >10 ppm) validate substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 273.03 for Sb11 derivatives) confirm molecular weight .
  • Melting point : Sharp ranges (e.g., 262–266°C for Sb23) indicate purity .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : Derivatives like 9c (2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide) show strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding .
  • ADMET analysis : LogP values <5 and topological polar surface area (TPSA) >80 Ų predict good membrane permeability and low toxicity .
  • DFT calculations : B3LYP/6-311++G(d,p) optimizations reveal HOMO-LUMO gaps (~4.5 eV) correlating with stability and reactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Tautomeric mixtures : For compounds like 2-(7-methyl-1H-indol-3-ylthio)-5/6-methoxy-1H-benzo[d]imidazole, use variable-temperature NMR to distinguish tautomers .
  • Overlapping signals : Deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) resolve aromatic proton assignments .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides unambiguous bond lengths/angles .

Advanced: What is the role of halogen positioning in modulating antimicrobial activity?

Answer:

  • Position 5 vs. 7 : Chlorine at position 5 in 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole enhances activity against S. aureus (MIC = 8 µg/mL) by increasing membrane interaction .
  • Fluorine’s role : Fluorine at position 5 improves metabolic stability but reduces potency compared to bromine analogs .

Basic: How to optimize reaction yields in halogenated benzimidazole synthesis?

Answer:

  • Solvent selection : Ethanol/water mixtures (3:1) improve solubility of intermediates .
  • Catalyst loading : 10 wt% SiO₂ achieves 90% conversion in 4 hours .
  • Temperature control : Reflux at 80°C minimizes decomposition of thermally sensitive intermediates .

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